molecular formula C11H8FN3O2 B8155033 6-(2-Fluorophenyl)-3-nitropyridin-2-amine

6-(2-Fluorophenyl)-3-nitropyridin-2-amine

Cat. No.: B8155033
M. Wt: 233.20 g/mol
InChI Key: AFZKJQMJGXOISR-UHFFFAOYSA-N
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Description

6-(2-Fluorophenyl)-3-nitropyridin-2-amine is a heterocyclic aromatic compound that features a pyridine ring substituted with a fluorophenyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Fluorophenyl)-3-nitropyridin-2-amine typically involves the following steps:

    Amination: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(2-Fluorophenyl)-3-nitropyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, sulfuric acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Sodium methoxide, dimethyl sulfoxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

6-(2-Fluorophenyl)-3-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(2-Fluorophenyl)-3-nitropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance the compound’s binding affinity to these targets, while the nitro group can participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Fluorophenyl)-3-nitropyridin-2-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of the fluorophenyl and nitro groups enhances its potential as a versatile intermediate in various synthetic and research applications.

Properties

IUPAC Name

6-(2-fluorophenyl)-3-nitropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O2/c12-8-4-2-1-3-7(8)9-5-6-10(15(16)17)11(13)14-9/h1-6H,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFZKJQMJGXOISR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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